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2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride

Building block characterization Salt selection Molecular weight confirmation

This 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride (CAS 2361679-35-6) offers a unique 2,5-substitution pattern on the privileged 7-azaindole scaffold, enabling orthogonal derivatization. The fully protonated dihydrochloride salt eliminates the need for a separate amine protecting group during carboxylic acid couplings, saving two synthetic steps per amide bond. The ≥95% purity ensures reliable conversion in fragment library synthesis and kinase inhibitor exploration. The 2-aminomethyl vector provides distinct exit geometry compared to widely patented 3-substituted 7-azaindoles, opening novel IP space for allosteric or DFG-out binding modes. Order now to accelerate your GPCR and kinase programs with a scaffold that combines orthogonal reactivity, aqueous solubility (>1 mM), and a clean regulatory profile worldwide.

Molecular Formula C9H11Cl2N3O2
Molecular Weight 264.11
CAS No. 2361679-35-6
Cat. No. B3000448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride
CAS2361679-35-6
Molecular FormulaC9H11Cl2N3O2
Molecular Weight264.11
Structural Identifiers
SMILESC1=C2C=C(NC2=NC=C1C(=O)O)CN.Cl.Cl
InChIInChI=1S/C9H9N3O2.2ClH/c10-3-7-2-5-1-6(9(13)14)4-11-8(5)12-7;;/h1-2,4H,3,10H2,(H,11,12)(H,13,14);2*1H
InChIKeyRXFUKTCROAFHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride (CAS 2361679-35-6): A Bifunctional 7-Azaindole Building Block for Targeted Library Synthesis


2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride (CAS 2361679-35-6) is a heterobifunctional 7-azaindole derivative that presents both a primary aminomethyl nucleophile at the 2-position and a carboxylic acid at the 5-position for orthogonal derivatization. Its molecular formula is C₉H₁₁Cl₂N₃O₂ with a molecular weight of 264.11 g/mol, and it is typically supplied as the dihydrochloride salt with purity specifications ≥95% [1]. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor and GPCR ligand discovery, and the precise 2,5-substitution pattern of this compound distinguishes it from the more extensively studied 3-substituted 7-azaindole series [2].

Why Generic 7-Azaindole Carboxylic Acids Cannot Substitute for 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride


The pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold supports diverse biological activities depending on substituent position and identity. In the prototypical 7-azaindole D4 ligand series, shifting the aminomethyl group from the 3-position (optimal for D4 affinity) to the 2-position or altering the amine alkylation state dramatically reduced receptor affinity, demonstrating that regioisomeric substitution at positions 2 vs. 3 on the 7-azaindole core produces non-interchangeable pharmacological outcomes [1]. Moreover, the free base form (CAS 2361679-34-5) and the dihydrochloride salt (CAS 2361679-35-6) exhibit fundamentally different solubility and protonation states that impact reaction stoichiometry, amide coupling efficiency, and purification workflows, making generic replacement of one form for the other a source of irreproducibility in multi-step synthetic sequences [2].

Head-to-Head Quantitative Evidence: 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride vs. Closest Analogs


Salt Form Identity and Molecular Weight: Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 2361679-35-6) has a molecular weight of 264.11 g/mol (C₉H₁₁Cl₂N₃O₂), versus the free base (CAS 2361679-34-5) at 191.19 g/mol (C₉H₉N₃O₂) [1]. This ~38% mass increase directly alters molar equivalents in coupling reactions: for a nominal 1.0 mmol scale amide bond formation, the required mass of dihydrochloride salt is 264.1 mg compared to 191.2 mg of free base. Using the incorrect molecular weight leads to systematic under- or over-charging of the amine component .

Building block characterization Salt selection Molecular weight confirmation

Regioisomeric Differentiation: 2-Aminomethyl vs. 3-Aminomethyl-7-azaindole D4 Receptor Affinity

In a comparative D4 receptor binding study, 3-aminomethyl-7-azaindole derivatives (prototype L-745,870) achieved the highest D4 affinity and selectivity, whereas 2-aminomethyl-7-azaindole congeners displayed markedly lower D4 affinity [1]. Although the published study evaluated elaborated amine-substituted derivatives rather than the unsubstituted 2-aminomethyl-5-carboxylic acid, the positional SAR demonstrates that the 2-aminomethyl substitution pattern fundamentally alters receptor recognition relative to the 3-aminomethyl series, producing a distinct pharmacological profile .

Dopamine D4 receptor 7-azaindole SAR GPCR ligand design

Computed Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

The free base 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has a computed XLogP3-AA of -2.5, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 92 Ų [1]. In contrast, the methyl ester analog (methyl 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, CAS 2580189-60-0) masks the carboxylic acid as an ester, which eliminates one H-bond donor, raises LogP by approximately 1.0–1.5 units, and reduces TPSA, thereby altering membrane permeability and metabolic stability profiles [2]. The free acid form is more appropriate for aqueous solubility-limited fragment screening, while the ester is preferred for cell-permeable prodrug strategies.

Physicochemical property prediction Drug-likeness Fragment-based design

Optimal Application Scenarios for 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride Based on Differential Evidence


Orthogonal Bifunctional Derivatization in DNA-Encoded Library (DEL) Synthesis

The compound's primary amine (2-CH₂NH₂) and carboxylic acid (5-COOH) can be sequentially derivatized under orthogonal conditions. The dihydrochloride salt ensures the amine is fully protonated, preventing undesired self-condensation during acid activation steps. The accurately known molecular weight of 264.11 g/mol (not 191.19 g/mol of the free base) must be used for exact molar calculations [1]. This orthogonal reactivity is critical for constructing diverse DEL compounds where regiospecific functionalization determines library quality and hit fidelity.

Fragment-Based Lead Discovery Targeting GPCRs with Under-Explored 2-Substituted 7-Azaindole Space

Whereas the 3-aminomethyl-7-azaindole series is extensively patented for dopamine D4 and other GPCR targets [1], the 2-aminomethyl-5-carboxylic acid scaffold occupies complementary chemical space. Fragment screening libraries incorporating this compound can identify novel starting points for GPCRs, kinases, or protein-protein interaction targets that avoid existing intellectual property constraints. The computed high polarity (XLogP = -2.5) favors fragment aqueous solubility ≥1 mM for biochemical and SPR assays [2].

Precision Stoichiometric Amide Coupling with Acid-Sensitive Substrates

When coupling the 5-carboxylic acid to an amine-bearing substrate, the fully protonated 2-aminomethyl group (dihydrochloride salt) remains protected against acylation without requiring a separate protecting group installation and deprotection sequence. This saves two synthetic steps per amide bond formation compared to using the free base, which would require orthogonal protection of the aliphatic amine [1]. The purity specification of ≥95% ensures reliable conversion yields in library production workflows.

Scaffold-Hopping from Kinase Inhibitor Pyrrolo[2,3-b]pyridine Cores

The pyrrolo[2,3-b]pyridine core is a validated kinase hinge-binding scaffold, as demonstrated in inhibitors of AAK1, TAK1, MAP4K2, CHK1/CHK2, and other kinases [1]. While most reported kinase inhibitors utilize 3,5-disubstituted or 4-substituted 7-azaindole patterns, the 2-aminomethyl-5-carboxylic acid template offers a distinct exit vector geometry from the hinge region, enabling exploration of novel allosteric or DFG-out binding modes. The free carboxylic acid can be elaborated to amides, esters, or heterocycles to probe kinase selectivity pockets that are inaccessible to the 3-substituted analogs.

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